3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole
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Overview
Description
3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a methylsulfanyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or methyl sulfonates.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using methylthiol or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(2-fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3S/c1-12-7-9-13(10-8-12)11-22-17-20-19-16(21(17)2)14-5-3-4-6-15(14)18/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDYZQDJTCZHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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